N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
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Overview
Description
N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a chemical compound that belongs to the cinnoline family. This compound is characterized by the presence of a bromophenyl group attached to the cinnoline core, which is further functionalized with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction of appropriate precursors, such as hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The cinnoline core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Conditions typically involve polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the cinnoline core.
Coupling Reactions:
Scientific Research Applications
N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and cinnoline core are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. The carboxamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxylate
- N-(2-chlorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- N-(2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Uniqueness
N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-11-6-2-4-8-13(11)17-15(20)14-9-10-5-1-3-7-12(10)18-19-14/h2,4,6,8-9H,1,3,5,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDBHQRWPMVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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